molecular formula C14H18N2O5 B2485800 N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1790200-68-8

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2485800
CAS No.: 1790200-68-8
M. Wt: 294.307
InChI Key: VSEQVVOFPOAEOQ-UHFFFAOYSA-N
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Description

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyran ring, a pyrrolidine ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)butyramide: Contains a butyramide group instead of an acetamide group.

Uniqueness

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-5-12(6-14(19)20-9)21-11-3-4-16(8-11)13(18)7-15-10(2)17/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEQVVOFPOAEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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